REACTION_SMILES
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[C:14]([BH3-:15])#[N:16].[CH3:11][CH2:12][NH2:13].[CH3:18][C:19](=[O:20])[OH:21].[CH3:22][OH:23].[Cl:1][c:2]1[n:3][cH:4][c:5]([CH3:10])[cH:6][c:7]1[CH:8]=[O:9].[Na+:17]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([CH3:10])[cH:6][c:7]1[CH2:8][NH:13][CH2:12][CH3:11]
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(Cl)c(C=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
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product
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Smiles
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CCNCc1cc(C)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |